3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAXTOXRXRQKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200450 |

Source

|

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135282-84-6 |

Source

|

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery. Its appeal lies in its bioisosteric relationship with amide and ester functionalities, offering enhanced metabolic stability, improved pharmacokinetic profiles, and favorable in vivo performance. Consequently, the 1,2,4-oxadiazole motif has been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.

This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, promising derivative: 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole . The strategic incorporation of a bulky tert-butyl group at the 3-position can enhance stability and modulate lipophilicity, while the electron-withdrawing 4-nitrophenyl moiety at the 5-position can influence the molecule's electronic properties and potential biological interactions. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Synthetic Strategy: A Convergent Approach to 3,5-Disubstituted 1,2,4-Oxadiazoles

The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step. This convergent approach allows for the independent synthesis of the two key fragments, which are then coupled to form the desired heterocyclic core.

Reaction Rationale and Mechanistic Insight

The synthesis of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole proceeds via a two-step, one-pot procedure. The initial step involves the O-acylation of pivalamidoxime with 4-nitrobenzoyl chloride. This is followed by an in-situ cyclodehydration of the resulting O-acyl amidoxime intermediate to yield the final 1,2,4-oxadiazole. The choice of reagents and conditions is critical for ensuring high yield and purity.

The reaction mechanism is initiated by the nucleophilic attack of the hydroxylamine oxygen of the pivalamidoxime onto the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is followed by the elimination of a chloride ion to form the O-acyl amidoxime intermediate. The subsequent cyclization is typically promoted by heat or a base, involving the intramolecular attack of the amidoxime nitrogen onto the carbonyl carbon, followed by dehydration to form the stable aromatic 1,2,4-oxadiazole ring.

Caption: Reaction mechanism for the synthesis of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Experimental Protocol: Synthesis of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Materials:

-

Pivalamidoxime

-

4-Nitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pivalamidoxime (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Cyclodehydration: Upon completion of the acylation, gently reflux the reaction mixture for 4-6 hours to facilitate the cyclodehydration of the intermediate.

-

Work-up: Cool the reaction mixture to room temperature and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum to obtain 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole as a solid.

Comprehensive Characterization: Confirming the Molecular Identity and Purity

Thorough characterization is imperative to confirm the structure and purity of the synthesized 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the upfield region (around δ 1.4-1.5 ppm). The aromatic protons of the 4-nitrophenyl ring will appear as two distinct doublets in the downfield region (around δ 8.3-8.5 ppm), characteristic of a para-substituted benzene ring with a strong electron-withdrawing group.

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key expected signals include the quaternary carbon and the methyl carbons of the tert-butyl group, the two distinct carbons of the 1,2,4-oxadiazole ring (C3 and C5), and the carbons of the 4-nitrophenyl ring.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl protons | 1.45 | singlet | 9H |

| Aromatic protons (ortho to NO₂) | 8.40 | doublet | 2H |

| Aromatic protons (meta to NO₂) | 8.30 | doublet | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (CH₃) | 28-30 |

| tert-butyl (quaternary C) | 33-35 |

| Aromatic CH (ortho to NO₂) | 129-131 |

| Aromatic CH (meta to NO₂) | 124-126 |

| Aromatic C-NO₂ | 150-152 |

| Aromatic C attached to oxadiazole | 130-132 |

| Oxadiazole C3 | 175-177 |

| Oxadiazole C5 | 168-170 |

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

~1590-1610 cm⁻¹: C=N stretching of the oxadiazole ring.

-

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~2900-3000 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1200-1250 cm⁻¹: C-O-N stretching of the oxadiazole ring.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition. The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Fragmentation patterns can also provide further structural information.

Analytical Characterization Workflow

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Potential Applications and Future Directions

The unique structural features of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole make it an interesting candidate for various biological screenings. The presence of the nitroaromatic moiety suggests potential for evaluation in areas such as antimicrobial and anticancer research. Further derivatization of the nitrophenyl ring could open avenues for structure-activity relationship (SAR) studies, allowing for the fine-tuning of its biological profile. The methodologies and characterization data presented in this guide provide a solid foundation for researchers to synthesize, verify, and further explore the therapeutic potential of this and related 1,2,4-oxadiazole derivatives.

References

-

Bora, R. O., Dar, B. A., Pradhan, V., & Farooqui, M. (2014).[1][2][3]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355–369. [Link]

-

Yar, M., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications, 2016, 8989042. [Link]

-

Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 51(11), 989-994. [Link]

-

Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 307. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Javed, S. A., et al. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 31(3), 1403-1411. [Link]

Sources

physicochemical properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

An In-depth Technical Guide to the Physicochemical Properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. It is often employed as a bioisosteric replacement for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide focuses on a specific derivative, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, a compound of interest for its potential applications in drug discovery. The presence of the electron-withdrawing nitro group on the phenyl ring and the bulky tert-butyl group influences its electronic properties, lipophilicity, and overall pharmacological profile. This document provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization.

Molecular Structure and Properties

The chemical structure of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is presented below:

Table 1: General Properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

| Property | Value | Source |

| Molecular Formula | C12H13N3O3 | - |

| Molecular Weight | 247.25 g/mol | [2] |

| IUPAC Name | 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | - |

| CAS Number | Not available | - |

Physicochemical Data

A summary of the key physicochemical properties is provided in Table 2. It is important to note that while some data for the parent compound and its isomers are available, specific experimental values for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole are not extensively reported in the literature. Therefore, some values are predicted or inferred from related structures.

Table 2: Physicochemical Properties of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

| Property | Value | Method | Notes |

| Melting Point | Not available | Experimental | Expected to be a solid at room temperature. The melting point of related energetic materials containing multiple oxadiazole rings can range from 87°C to over 100°C.[3] |

| Solubility | Moderate aqueous solubility (predicted) | In-silico/Experimental | 1,2,4-oxadiazole derivatives have shown aqueous solubility in the range of 30-100 µg/mL at varying pH.[4] |

| Lipophilicity (LogD) | Balanced (predicted) | In-silico/Experimental | Related 1,2,4-oxadiazole compounds exhibit LogD values between 1 and 3.[4] The 1,3,4-oxadiazole isomer generally shows lower lipophilicity than the 1,2,4-isomer.[5] |

| pKa | Weakly basic | - | The nitrogen atoms in the 1,2,4-oxadiazole ring are weakly basic.[6] |

Synthesis and Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry.

General Synthetic Pathway

The most common route involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. For 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, this would involve the reaction of pivalamidoxime with 4-nitrobenzoyl chloride.

Caption: General synthetic route to 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Experimental Protocols for Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm) and the aromatic protons of the nitrophenyl group (two doublets in the aromatic region, typically between 7.5 and 8.5 ppm). For a similar compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde, the tert-butyl protons appear as a singlet at 1.45 ppm.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The quaternary carbon of the tert-butyl group, the carbons of the oxadiazole ring, and the carbons of the nitrophenyl ring will have distinct chemical shifts. Studies on substituted 1,2,4-oxadiazoles have shown that the chemical shifts of the ring carbons are influenced by the nature of the substituents.[7][8]

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=N stretching of the oxadiazole ring.

-

N-O stretching of the oxadiazole ring.

-

Asymmetric and symmetric stretching of the nitro group (NO₂).

-

C-H stretching and bending of the tert-butyl and aromatic groups.

General IR spectral data for oxadiazole derivatives confirm the presence of these characteristic bands.[9]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 247.25 g/mol . Fragmentation patterns can provide structural information. For instance, the mass spectrum of 2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole shows a molecular ion peak at m/z = 297.16 (M+).[10]

Stability Profile

The stability of the 1,2,4-oxadiazole ring is a critical factor for its application in drug development.

pH-Dependent Stability

Studies on 1,2,4-oxadiazole derivatives have shown that the ring is most stable in a pH range of 3-5.[11] Under strongly acidic or basic conditions, the ring is susceptible to hydrolytic cleavage.

-

Acidic Conditions (pH < 3): Protonation of a ring nitrogen atom facilitates nucleophilic attack and subsequent ring opening.

-

Basic Conditions (pH > 5): Nucleophilic attack on a ring carbon leads to ring opening.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. labsolu.ca [labsolu.ca]

- 3. osti.gov [osti.gov]

- 4. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. journalspub.com [journalspub.com]

- 10. heteroletters.org [heteroletters.org]

- 11. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Authored by: A Senior Application Scientist

Foreword: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1] This guide delves into the mechanistic possibilities of a specific analogue, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding structurally related 1,2,4-oxadiazoles to build a robust, predictive framework for its mechanism of action. We will explore the most probable biological targets and signaling pathways, supported by established experimental data for this class of compounds, and propose a comprehensive strategy for its empirical validation.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[2][3] The stability of this heterocyclic system, both chemically and thermally, makes it an attractive component in the design of novel therapeutic agents.[3] Commercially available drugs containing the 1,2,4-oxadiazole moiety underscore its clinical significance.[4]

The versatility of the 1,2,4-oxadiazole scaffold allows for diverse biological activities, including but not limited to:

Our focus, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, combines this privileged core with a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety. These substitutions are not arbitrary; they are critical determinants of the molecule's steric and electronic profile, which in turn dictates its interaction with biological macromolecules.

Predicted Mechanisms of Action Based on Analogue Studies

Based on extensive literature on substituted 1,2,4-oxadiazoles, we can hypothesize several likely mechanisms of action for 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Enzyme Inhibition: A Primary Hypothesis

A predominant mechanism for biologically active 1,2,4-oxadiazoles is the inhibition of key enzymes. The specific substitutions on the oxadiazole ring guide the molecule to the active sites of different enzymes.

-

Cholinesterases (AChE and BuChE): Numerous 1,2,4-oxadiazole derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[4][5][7] The inhibitory potential is often influenced by the substituents' ability to form hydrophobic and hydrogen-bonding interactions within the enzyme's active site.[4][5]

-

STAT3: Disubstituted 1,2,4-oxadiazoles have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling pathways.[6]

-

Other Enzymes: Research has also demonstrated the inhibitory effects of oxadiazole derivatives on enzymes such as α-amylase and α-glucosidase (relevant to diabetes)[8] and xanthine oxidase (implicated in gout).[7]

The presence of the nitrophenyl group in 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole suggests potential interactions within enzyme active sites through pi-pi stacking and hydrogen bonding, while the tert-butyl group can provide significant hydrophobic interactions.

Anticancer Activity

The anticancer potential of the 1,2,4-oxadiazole scaffold is well-documented.[2] A structurally similar compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has shown moderate activity against a panel of cancer cell lines.[2] The mechanism of anticancer action for this class of compounds can be multifaceted:

-

Induction of Apoptosis: Many 3,5-disubstituted 1,2,4-oxadiazoles have been identified as potent inducers of apoptosis in cancer cells.[2]

-

Kinase Inhibition: As mentioned, inhibition of signaling proteins like STAT3 can disrupt cancer cell proliferation and survival.[6] More recently, 1,3,4-oxadiazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a promising target in cancer therapy.[9]

The 4-nitrophenyl group is a common feature in molecules designed for anticancer activity, and its inclusion in the target compound warrants a thorough investigation of its antiproliferative effects.

A Proposed Experimental Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, a systematic, multi-tiered experimental approach is necessary.

Initial Broad-Spectrum Screening

A logical starting point is to screen the compound against a diverse panel of biological targets to identify initial "hits."

Experimental Protocol: Broad-Spectrum Pharmacological Profiling

-

Compound Preparation: Solubilize 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Assay Panel Selection: Utilize a commercial or in-house panel of assays covering a wide range of targets, including but not limited to:

-

G-protein coupled receptors (GPCRs)

-

Ion channels

-

Kinases

-

Nuclear receptors

-

Enzymes (e.g., cholinesterases, proteases, phosphatases)

-

-

Assay Execution: Perform the assays according to established protocols, typically using radioligand binding, fluorescence, or luminescence-based readouts.

-

Data Analysis: Calculate the percent inhibition or activation for each target at a given concentration of the compound. Identify targets that show significant modulation.

Logical Workflow for Initial Screening

Caption: Putative inhibition of acetylcholine hydrolysis.

Cellular Assays for Anticancer Activity

Should the initial screen or structural analysis suggest anticancer potential, cell-based assays are the next logical step.

Experimental Protocol: Antiproliferative Assay (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Table 2: Representative Antiproliferative Activity of a Related Oxadiazole

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline [2] | Mean of 11 lines | ~92.4 |

| Compound 8 [2] | WiDr (Colon) | 4.5 |

Note: This table illustrates the range of potencies observed for related structures.

If significant antiproliferative activity is observed, follow-up assays should be conducted to determine the mode of cell death (e.g., apoptosis assays using Annexin V/PI staining and flow cytometry) and to investigate effects on the cell cycle (e.g., cell cycle analysis by propidium iodide staining).

Conclusion and Future Directions

The structural motifs within 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole provide a strong rationale for investigating its potential as an enzyme inhibitor and an anticancer agent. The tert-butyl group offers a hydrophobic anchor, the nitrophenyl ring provides opportunities for polar and stacking interactions, and the 1,2,4-oxadiazole core ensures metabolic stability.

The proposed experimental workflows provide a clear and logical path to elucidating its specific mechanism of action. Positive results in these assays would warrant further investigation, including molecular docking studies to predict binding modes, structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, in vivo studies to assess therapeutic potential. This guide serves as a foundational blueprint for researchers and drug development professionals to unlock the pharmacological promise of this intriguing molecule.

References

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. PubMed. Available at: [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. SpringerLink. Available at: [Link]

-

Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available at: [Link]

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. ResearchGate. Available at: [Link]

-

Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. LexisNexis. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives as Potential Biological Agents. ResearchGate. Available at: [Link]

-

1,3,4-Oxadiazole derivatives as potential antitumor agents: discovery, optimization and biological activity valuation. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole derivatives as potential antitumor agents: discovery, optimization and biological activity valuation - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Biological Versatility of the 1,2,4-Oxadiazole Scaffold: A Technical Guide for Researchers

An In-Depth Exploration of a Privileged Heterocycle in Drug Discovery

Introduction: The 1,2,4-Oxadiazole Core - A Staple in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is considered a "privileged" structure due to its metabolic stability and its ability to serve as a bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic properties.[4] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring, combined with its capacity for hydrogen bonding, makes it a versatile building block in the design of novel therapeutic agents.[2][3] While the biological activity of the specific molecule, 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole derivatives has been shown to exhibit a remarkable array of pharmacological activities. This guide will synthesize the current understanding of these activities, offering insights into their mechanisms of action and providing exemplary experimental protocols for their investigation.

A Spectrum of Biological Activities: From Anti-infectives to Neuroprotection

Derivatives of 1,2,4-oxadiazole have been demonstrated to possess a wide range of biological effects, highlighting the therapeutic potential of this chemical class. The diverse activities underscore the importance of the 1,2,4-oxadiazole nucleus as a scaffold for combinatorial chemistry and drug discovery programs.

Antimicrobial and Antifungal Properties

A significant area of investigation for 1,2,4-oxadiazole derivatives is their efficacy against various pathogens. Studies have shown that these compounds can exhibit potent antifungal activity against a range of plant pathogenic fungi.[5] One of the proposed mechanisms for this antifungal action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5] By disrupting the energy metabolism of fungal cells, these compounds can effectively inhibit their growth.[5] Furthermore, various derivatives have been evaluated for their antibacterial and anti-tubercular activities.[3]

Anticancer and Immunomodulatory Effects

The antiproliferative and immunomodulatory properties of 1,2,4-oxadiazoles are a major focus of current research. Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][6][7] The mechanisms underlying these effects are multifaceted and can include the induction of necrosis in tumor cells.[6][7]

Beyond direct cytotoxicity, some 1,2,4-oxadiazole compounds can modulate the tumor microenvironment. For instance, they have been shown to polarize tumor-associated macrophages (TAMs) towards an M1 phenotype.[6][7] This repolarization is a key strategy in cancer immunotherapy, as M1 macrophages exhibit anti-tumoral functions.[7]

Neuroprotective and Anti-Alzheimer's Potential

The neuroprotective effects of 1,2,4-oxadiazole derivatives are another promising avenue of research. Studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.[8] A key mechanism identified is the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8]

In the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed as multi-target agents.[9][10] These compounds have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are important targets in the management of Alzheimer's disease.[9][10]

Other Therapeutic Areas

The versatility of the 1,2,4-oxadiazole scaffold extends to other therapeutic areas, including:

-

Antidiabetic effects: Inhibition of α-glucosidase.[11]

-

Antileishmanial activity: Promising results against Leishmania infantum.[2]

-

Anti-inflammatory properties. [3]

Synthesis and Characterization: A General Approach

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through a well-established synthetic route involving the condensation of an amidoxime with a carboxylic acid derivative.

General Synthesis Workflow

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Exemplary Synthetic Protocol

The following is a generalized protocol for the synthesis of 1,2,4-oxadiazole derivatives, which may require optimization for specific substrates.

-

Activation of Carboxylic Acid: To a solution of the desired carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt).

-

Amidoxime Addition: Add the corresponding amidoxime to the reaction mixture.

-

Coupling and Cyclization: The reaction mixture is typically heated to facilitate the O-acylation of the amidoxime followed by intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography.

Investigating Biological Activity: Key Experimental Workflows

To elucidate the biological activity of novel 1,2,4-oxadiazole derivatives, a series of in vitro and in vivo assays are employed.

In Vitro Antifungal Activity Assessment

Caption: Workflow for determining in vitro antifungal activity.

In Vitro Anticancer and Immunomodulatory Assays

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at a specific wavelength to determine cell viability.

Macrophage Polarization Assay

-

Macrophage Culture: Culture bone marrow-derived macrophages (BMDMs).

-

Compound Exposure: Expose the BMDMs to the 1,2,4-oxadiazole derivative.

-

Phenotypic Analysis: Analyze the expression of M1 macrophage markers (e.g., CD86) and the production of M1-associated cytokines (e.g., TNF-α, IL-12) using flow cytometry and ELISA, respectively.

Quantitative Data Summary

The following table provides a hypothetical summary of biological activity data for a series of 1,2,4-oxadiazole derivatives, illustrating how such data would be presented.

| Compound ID | Antifungal IC50 (µM) vs. R. solani | Anticancer IC50 (µM) vs. B16-F10 | AChE Inhibition IC50 (µM) |

| OXD-1 | 15.2 | 25.8 | >100 |

| OXD-2 | >100 | 5.1 | 0.08 |

| OXD-3 | 8.9 | 12.4 | 1.5 |

| OXD-4 | 22.5 | >100 | 0.12 |

Potential Signaling Pathways

The diverse biological activities of 1,2,4-oxadiazole derivatives are mediated through various signaling pathways.

Caption: Potential signaling pathways modulated by 1,2,4-oxadiazole derivatives.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold represents a highly versatile and valuable core in modern drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, from combating infectious diseases to showing promise in the treatment of cancer and neurodegenerative disorders. The continued exploration of the structure-activity relationships of this privileged heterocycle, aided by computational modeling and high-throughput screening, will undoubtedly lead to the development of novel and effective therapeutic agents. While the specific biological profile of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole remains to be fully elucidated, the extensive research on related compounds provides a strong foundation and a clear roadmap for its investigation. Future studies should focus on synthesizing and screening libraries of 1,2,4-oxadiazole derivatives to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. (2025). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound with significant potential in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. The presence of a nitrophenyl group suggests a potential for various pharmacological activities, including anticancer and antimicrobial effects. This document details the IUPAC nomenclature and chemical structure, proposes a robust synthetic pathway with a detailed experimental protocol, and discusses methods for its characterization. Furthermore, it delves into the prospective applications of this molecule in drug development, supported by an understanding of its mechanism of action as inferred from related compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural properties have made it a privileged scaffold in modern medicinal chemistry. A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisosteric replacement for amide and ester groups.[1] This substitution can enhance a drug molecule's resistance to hydrolytic degradation, thereby improving its metabolic stability and oral bioavailability. Consequently, 1,2,4-oxadiazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities as muscarinic agonists, benzodiazepine receptor partial agonists, and inhibitors of various enzymes.[2]

The subject of this guide, 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, combines this valuable heterocyclic core with two key substituents: a tert-butyl group and a 4-nitrophenyl group. The bulky tert-butyl group can influence the molecule's conformation and its interactions with biological targets. The 4-nitrophenyl moiety is a common feature in pharmacologically active compounds and can be a precursor for an amino group, allowing for further chemical modifications.

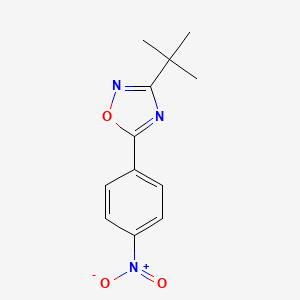

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole .

The chemical structure is as follows:

Caption: Chemical structure of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H13N3O3 | Calculated |

| Molecular Weight | 247.25 g/mol | Calculated |

| XLogP3 | 3.1 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Synthesis of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl-amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with an activated carboxylic acid derivative. A plausible and efficient synthetic route for 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is outlined below, adapted from established methodologies for similar compounds.[2]

Synthetic Pathway

Caption: Proposed synthetic workflow for 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Detailed Experimental Protocol

Step 1: Synthesis of Pivalamidoxime

-

To a solution of pivalamide in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield pivalamidoxime.

Step 2: Synthesis of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

-

Dissolve pivalamidoxime in a dry aprotic solvent such as pyridine or dichloromethane.

-

Cool the solution in an ice bath and add 4-nitrobenzoyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Heat the reaction mixture to reflux to induce cyclization of the O-acyl-amidoxime intermediate.

-

After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the four protons of the para-substituted phenyl ring. The protons ortho to the nitro group will be downfield compared to the protons meta to the nitro group.

-

Tert-butyl Protons: A singlet in the aliphatic region (typically δ 1.3-1.5 ppm), integrating to nine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon environment:

-

Oxadiazole Carbons: Two signals in the downfield region (typically δ 160-180 ppm) corresponding to the C3 and C5 carbons of the oxadiazole ring.

-

Aromatic Carbons: Four signals for the nitrophenyl ring carbons, with the carbon attached to the nitro group being the most deshielded.

-

Tert-butyl Carbons: Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon signal.

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands are expected for the following functional groups:

-

C=N stretch (oxadiazole): Around 1600-1650 cm⁻¹

-

N-O stretch (oxadiazole): Around 1300-1400 cm⁻¹

-

NO₂ stretch (asymmetric and symmetric): Two strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.25 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the oxadiazole ring.

Applications in Drug Development

The structural features of 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole suggest its potential as a valuable scaffold in drug discovery.

Bioisosterism and Pharmacokinetic Improvement

As previously mentioned, the 1,2,4-oxadiazole ring serves as a robust bioisostere for esters and amides.[1] This property is crucial in overcoming common pharmacokinetic challenges such as enzymatic degradation. By replacing a labile ester or amide linkage with the more stable oxadiazole ring, medicinal chemists can design drug candidates with longer half-lives and improved oral bioavailability.

Caption: Bioisosteric replacement of esters and amides with a 1,2,4-oxadiazole ring.

Potential Pharmacological Activities

The 4-nitrophenyl group is a key pharmacophore in many biologically active molecules. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to biological targets. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization to explore structure-activity relationships (SAR).

Derivatives of nitrophenyl-oxadiazoles have been investigated for a range of therapeutic applications:

-

Anticancer Activity: Many nitrophenyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

-

Antimicrobial Activity: The oxadiazole nucleus is present in several antimicrobial agents. The combination with a nitrophenyl group could lead to compounds with potent activity against a range of bacteria and fungi.

Conclusion

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical routes, and its structure possesses key features that are desirable in modern drug design. The stability of the 1,2,4-oxadiazole core, coupled with the potential pharmacological contributions of the nitrophenyl group, makes this compound a promising starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activities of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- Neda, I., et al. (2008). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.

- Palah, A., et al. (2020). Bioisosterism: 1,2,4‐Oxadiazole Rings. Archiv der Pharmazie, 353(10), 2000150.

Sources

discovery and history of 1,2,4-oxadiazole compounds

An In-Depth Technical Guide to the Discovery and History of 1,2,4-Oxadiazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the 1,2,4-oxadiazole core, from its initial discovery in the late 19th century to its current prominence in modern drug development. We will delve into the evolution of its synthesis, the scientific rationale behind its use as a critical pharmacophore, and the key milestones that have cemented its importance for researchers and medicinal chemists.

The Genesis of a Heterocycle: A Historical Overview

The journey of the 1,2,4-oxadiazole began in 1884 with its first synthesis by Tiemann and Krüger.[1][2] Initially termed "azoxime," this novel five-membered heterocycle remained a chemical curiosity for decades.[1] It wasn't until nearly 80 years after its discovery that the scientific community began to take significant notice, initially spurred by observations of its photochemical rearrangement into other heterocyclic systems.[1]

The first foray into the biological potential of 1,2,4-oxadiazole derivatives commenced in the early 1940s. However, a pivotal moment arrived twenty years later with the introduction of Oxolamine to the pharmaceutical market as a cough suppressant, marking the first commercial drug to feature the 1,2,4-oxadiazole ring.[1] This event catalyzed a deeper investigation into the scaffold's medicinal properties, leading to an explosion of research over the last four decades.

| Milestone | Year | Significance | Reference |

| First Synthesis | 1884 | Tiemann and Krüger report the first synthesis of the 1,2,4-oxadiazole ring. | [1][2] |

| Biological Studies Begin | ~1940s | Initial investigations into the pharmacological activity of derivatives commence. | [1] |

| First Commercial Drug | ~1960s | Oxolamine is introduced as a cough suppressant. | [1] |

| Recognition as Bioisostere | Late 20th Century | The ring becomes widely recognized as a stable bioisostere for amide and ester groups. | [1][3][4] |

| Natural Product Discovery | 2011 | Phidianidines A and B, natural products containing the ring, are isolated. | [1] |

The Art of the Synthesis: From Classical Methods to Modern Efficiency

The synthetic pathways to 1,2,4-oxadiazoles have evolved significantly, driven by the need for higher yields, milder reaction conditions, and greater molecular diversity.

The Foundational Method: Acylation of Amidoximes

The most traditional and widely studied route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of amidoximes.[5] This two-step process begins with the formation of an O-acylated amidoxime intermediate, which is then dehydrated via thermal cyclization to form the heterocyclic ring.[5]

The classical approach, as first described by Tiemann and Krüger, involved reacting an amidoxime with an acyl chloride and heating the mixture to induce cyclization.[2]

Causality and Limitations: This original method, while foundational, suffered from significant drawbacks. The requisite high temperatures often led to low yields and the formation of numerous byproducts, complicating purification.[2] The choice of an acylating agent (e.g., acid chlorides, anhydrides) was critical, but the harsh conditions limited the functional group tolerance of the starting materials.[5]

An Alternative Pathway: 1,3-Dipolar Cycloaddition

Another major synthetic route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2][5] This method offers a different strategic approach to ring formation. Nitrile oxides, typically generated in situ from sources like α-nitroketones or hydroximoyl chlorides, act as the 1,3-dipole that reacts with the cyano group of a nitrile.[6]

The 1,2,4-Oxadiazole in Drug Discovery: A Privileged Scaffold

The sustained interest in 1,2,4-oxadiazoles stems from their remarkable utility in medicinal chemistry, primarily due to their role as a bioisostere and their wide range of pharmacological activities. [1][7]

The Power of Bioisosterism

A central pillar of the 1,2,4-oxadiazole's success is its function as a bioisosteric replacement for ester and amide moieties . [1][3][4]Esters and amides are ubiquitous in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles.

The 1,2,4-Oxadiazole Advantage:

-

Metabolic Stability: The aromatic heterocycle is significantly more resistant to enzymatic cleavage than its ester or amide counterparts. [3]* Geometric and Electronic Mimicry: The ring can maintain the crucial geometry and hydrogen bonding capabilities of the group it replaces. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester or amide, which is essential for receptor binding. [1][4]* Modulation of Properties: As an electron-withdrawing group, the ring can influence the electronic properties of the molecule, which can be fine-tuned by placing substituents at the C3 or C5 positions. [4]

A Spectrum of Biological Activity

Over the past 40 years, derivatives of 1,2,4-oxadiazole have demonstrated an exceptionally broad range of biological activities. [1]This versatility makes it a "privileged scaffold" in drug design.

Reported Pharmacological Activities Include:

-

Anticancer: Cytotoxicity against various cancer cell lines. [4][8]* Anti-inflammatory & Analgesic: Inhibition of inflammatory pathways. [8]* Antimicrobial: Activity against bacteria and fungi. [8]* Antiviral: Including activity against HIV. [4][8]* Neurological: Applications in treating Alzheimer's disease, anxiety, and depression, with compounds acting as muscarinic receptor agonists and antagonists of serotonin receptors. [1][4][9] This wide applicability has led to the development of several commercial drugs beyond Oxolamine, such as Ataluren (for Duchenne muscular dystrophy) and Pleconaril (an antiviral). [1]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic chemistry, here are two representative protocols.

Protocol 1: Classic Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole

This protocol details the synthesis via an O-acylated amidoxime intermediate, followed by thermal cyclization.

Step A: Synthesis of O-Acylamidoxime Intermediate

-

Reactant Preparation: Dissolve the starting amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., pyridine, THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Acylation: Add the acyl chloride (1.05 eq) dropwise to the cooled solution over 15 minutes. Causality: The slow, cooled addition controls the exothermic reaction and prevents side reactions.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Workup: Quench the reaction by pouring the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-acylamidoxime can be purified by recrystallization or column chromatography.

Step B: Thermal Cyclization to 1,2,4-Oxadiazole

-

Setup: Place the purified O-acylamidoxime from Step A into a flask.

-

Heating: Heat the compound neat (or in a high-boiling solvent like xylene or DMF) to 120-150 °C. Causality: The thermal energy provides the activation energy needed for the intramolecular cyclization and dehydration.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Purification: Cool the reaction mixture to room temperature. The crude 1,2,4-oxadiazole product can then be purified by column chromatography on silica gel.

Protocol 2: Modern One-Pot Microwave-Assisted Synthesis

This protocol exemplifies a rapid and efficient modern approach.

-

Reactant Charging: In a dedicated microwave reaction vessel, combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), a carboxylic acid (1.1 eq), and a coupling agent (e.g., HOBt/EDC) or a pre-activated acid derivative. Add a suitable high-boiling polar solvent (e.g., DMF, NMP).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-160 °C) for 15-30 minutes. Causality: Microwave energy efficiently and uniformly heats the polar reaction mixture, dramatically accelerating the rates of both O-acylation and subsequent cyclodehydration in a single step.

-

Workup: After cooling the vessel to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.

Conclusion and Future Prospects

From its obscure discovery over a century ago, the 1,2,4-oxadiazole ring has established itself as an indispensable tool in the arsenal of medicinal chemists. Its journey from a laboratory curiosity to a privileged scaffold in FDA-approved drugs is a testament to the power of synthetic innovation and the strategic application of concepts like bioisosterism. As synthetic methodologies become even more efficient and our understanding of its biological interactions deepens, the 1,2,4-oxadiazole core is poised to remain a cornerstone of drug discovery for years to come.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

Glowacka, I. E., & Stasiak, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. [Link]

-

Rejmund, M., & Godyń, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 112. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–545. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. Retrieved from [Link]

- Sharma, S., & Kaur, A. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 8(9), 3658-3669.

-

Street, L. J., Baker, R., Book, T., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690-2697. [Link]

- Singh, A., & Sharma, P. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101037.

-

Li, Y., Wang, Y., Liu, X., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(21), 7545. [Link]

-

Rosa, M. F., Menegatti, R., & Santos Filho, O. A. (2015). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]

-

Rejmund, M., & Godyń, J. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

Wang, S., Li, Y., & Li, Y. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(25), 5941-5944. [Link]

-

Jochims, J. C., & Abu-El-Halawa, R. (1990). New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 55(8), 2515-2519. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Synthesis of 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-Derived Dipeptidomimetics. The Journal of Organic Chemistry, 61(15), 5140-5143. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole family, a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural confirmation is a critical step in the synthesis and development of such compounds. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this confirmation. This guide will detail the expected spectral data for the title compound and provide the rationale behind the interpretation of these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] For 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is expected to be relatively simple, exhibiting two main sets of signals corresponding to the tert-butyl group and the protons of the para-substituted nitrophenyl ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 - 8.30 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~8.20 - 8.10 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~1.45 | Singlet | 9H | Tert-butyl protons |

Interpretation and Rationale:

The aromatic region of the spectrum is anticipated to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The strong electron-withdrawing nature of the nitro group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The protons ortho to the nitro group are expected to be the most deshielded. The tert-butyl group, being electronically isolated from the aromatic system, will appear as a sharp singlet with an integration of nine protons, typically in the upfield region around 1.45 ppm. This prediction is consistent with data reported for structurally similar compounds like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde, where the tert-butyl protons appear at 1.45 ppm.[3]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to achieve adequate signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C5 of oxadiazole ring |

| ~168 | C3 of oxadiazole ring |

| ~150 | Aromatic carbon attached to the nitro group |

| ~130 | Quaternary aromatic carbon attached to the oxadiazole ring |

| ~129 | Aromatic CH carbons ortho to the oxadiazole ring |

| ~124 | Aromatic CH carbons ortho to the nitro group |

| ~33 | Quaternary carbon of the tert-butyl group |

| ~28 | Methyl carbons of the tert-butyl group |

Interpretation and Rationale:

The two carbons of the 1,2,4-oxadiazole ring are expected to be significantly deshielded and appear at the downfield end of the spectrum.[4] The aromatic carbons will have distinct chemical shifts due to the substitution pattern. The carbon atom directly attached to the electron-withdrawing nitro group will be the most deshielded among the aromatic carbons. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for this less sensitive nucleus.

-

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2970-2870 | Medium | Aliphatic C-H stretching (tert-butyl) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1530-1510 | Strong | Asymmetric NO₂ stretching |

| ~1350-1330 | Strong | Symmetric NO₂ stretching |

| ~1620 | Medium | C=N stretching of the oxadiazole ring |

| ~1250 | Medium | C-O stretching of the oxadiazole ring |

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorptions from the nitro group. Aromatic nitro compounds typically show two distinct, strong bands for the asymmetric and symmetric N-O stretching vibrations.[6][7] The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1400 cm⁻¹ region.[8] The tert-butyl group will exhibit characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. The C=N and C-O stretching vibrations of the oxadiazole ring are also expected in the fingerprint region.[1]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[9]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 247 | [M]⁺ (Molecular Ion) |

| 232 | [M - CH₃]⁺ |

| 190 | [M - C(CH₃)₃]⁺ |

| 150 | [C₇H₄N₂O₂]⁺ (nitrophenylacetylene cation) |

| 120 | [C₇H₄NO]⁺ |

| 102 | [C₆H₄N]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₃N₃O₃ = 247.25 g/mol ). A common fragmentation pathway for 1,2,4-oxadiazoles involves cleavage of the heterocyclic ring.[10] For the title compound, fragmentation could involve the loss of the tert-butyl group to give a stable cation at m/z 190. The tert-butyl cation itself is also expected to be a prominent peak at m/z 57. Further fragmentation of the nitrophenyl-oxadiazole moiety can lead to a variety of smaller fragments as outlined in the table.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250 °C

-

Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier gas: Helium

-

-

MS Parameters:

-

Ionization energy: 70 eV

-

Mass range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Visualization of Experimental Workflows

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust framework for the comprehensive characterization of 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecular structure. The protocols and interpretive guidelines presented in this document serve as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds.

References

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328–346. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

-

Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. Retrieved from [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328–346. [Link]

-

(n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Retrieved from [Link]

-